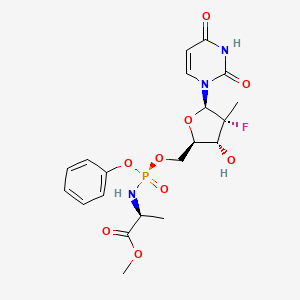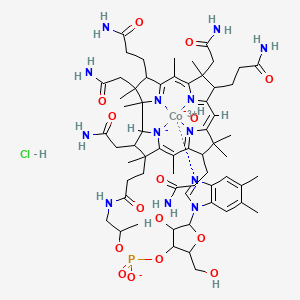
1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potent inhibitor of the Mycobacterium tuberculosis protein Mycobacterial membrane protein large 3 (MmpL3), which plays a crucial role in the synthesis of the bacterial cell wall by transporting trehalose monomycolates across the inner membrane . This compound has shown significant activity against multi-drug resistant strains of Mycobacterium tuberculosis, making it a promising candidate for anti-tuberculosis drug development .
Scientific Research Applications
AU1235 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the inhibition of Mycobacterial membrane protein large 3 and its role in cell wall synthesis
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species
Medicine: Explored as a potential anti-tuberculosis drug, especially against multi-drug resistant strains
Industry: Utilized in the development of new anti-infective agents and as a reference compound in drug discovery
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AU1235 involves the reaction of adamantyl isocyanate with a suitable amine under controlled conditions. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of AU1235 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
AU1235 undergoes various chemical reactions, including:
Oxidation: AU1235 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: AU1235 can participate in substitution reactions where functional groups are replaced by other groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Mechanism of Action
AU1235 exerts its effects by inhibiting the Mycobacterial membrane protein large 3, a protein essential for the transport of trehalose monomycolates across the inner membrane of Mycobacterium tuberculosis . This inhibition disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria. The compound binds to the transmembrane region of Mycobacterial membrane protein large 3, interfering with its function and preventing the transport of essential lipids .
Comparison with Similar Compounds
Similar Compounds
SQ109: A well-known Mycobacterial membrane protein large 3 inhibitor that has entered clinical trials.
ICA38: A compound with similar inhibitory activity against Mycobacterial membrane protein large 3.
Uniqueness of AU1235
AU1235 stands out due to its high potency and effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis . Its unique adamantyl urea structure provides a distinct mechanism of action compared to other inhibitors, making it a valuable compound in the fight against tuberculosis .
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2,3,4-trifluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O/c18-12-1-2-13(15(20)14(12)19)21-16(23)22-17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDHHHKUANVSJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=C(C(=C(C=C4)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)







![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)
![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560572.png)
